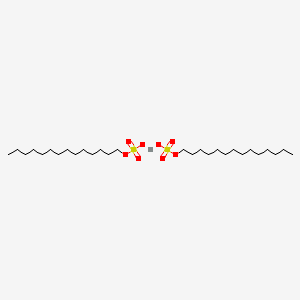

Bis(tetradecyloxysulfonyloxy)calcium

Description

Bis(tetradecyloxysulfonyloxy)calcium is a calcium-based organometallic compound with the formula Ca(O₃S-O-C₁₄H₂₉)₂, featuring two tetradecyloxysulfonyloxy ligands. These ligands consist of a sulfonyloxy group (-SO₃-) bonded to a tetradecyloxy (C₁₄H₂₉O-) chain.

Properties

CAS No. |

17006-05-2 |

|---|---|

Molecular Formula |

C28H58CaO8S2 |

Molecular Weight |

626.962 |

IUPAC Name |

calcium;tetradecyl sulfate |

InChI |

InChI=1S/2C14H30O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2*2-14H2,1H3,(H,15,16,17);/q;;+2/p-2 |

InChI Key |

BOYSBPOZKRYFFR-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

Synonyms |

Bis(tetradecyloxysulfonyloxy)calcium |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(triphenylsilyl)calcium

Key Differences

- Ligand Stability : The sulfonyloxy ligands in Bis(tetradecyloxysulfonyloxy)calcium are likely more hydrolytically stable than silyl ligands, which are prone to oxidation.

- Applications : While Bis(triphenylsilyl)calcium excels in hydrosilylation, the tetradecyloxysulfonyloxy variant may be better suited for reactions requiring thermal stability or phase-transfer catalysis due to its amphiphilic structure.

Calcium Hydroxide

Structural and Functional Contrast

- Formula : Ca(OH)₂

- Ligand Type: Hydroxide (-OH), a simple inorganic ligand.

- Properties : Highly basic, low solubility in water, and widely used in construction and pH adjustment.

Comparison

Titanium-Silicate Catalysts (Ti-MCM-41)

Catalytic Performance

Contrast with this compound

- Mechanism : Ti-MCM-41 relies on Lewis acid sites, while the calcium compound might act as a phase-transfer catalyst or surfactant in biphasic systems.

- Efficiency : Ti-MCM-41’s high surface area and porosity optimize substrate access, whereas the calcium derivative’s efficiency would depend on ligand mobility and interfacial activity.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Ligand Type | Key Applications | Stability |

|---|---|---|---|---|

| This compound | Ca(C₁₄H₂₉O₃S)₂ | Sulfonyloxy alkoxy | Surfactant, catalysis | High thermal stability |

| Bis(triphenylsilyl)calcium | Ca(SiPh₃)₂ | Silyl | Hydrosilylation catalysis | Air-sensitive |

| Calcium hydroxide | Ca(OH)₂ | Hydroxide | Construction, pH adjustment | Moisture-reactive |

| Ti-MCM-41 | Ti-SiO₂ | Titanium-silicate | Oxidative desulfurization | Mesoporous, stable |

Research Findings and Implications

- Ligand Effects: Long alkyl chains in this compound enhance hydrophobicity, making it suitable for non-polar solvents or micelle formation. This contrasts with the hydrophilic nature of calcium hydroxide .

- Thermal Behavior : Sulfonyloxy ligands likely confer higher decomposition temperatures (>200°C) compared to silyl ligands (<150°C), as inferred from analogous sulfonate esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.